

Technical Support Center: Sodium Lactate Interference in Protein Quantification Assays

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Compound of Interest

Compound Name: Sodium lactate

Cat. No.: B8269991

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Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to **sodium lactate** interference in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: Can **sodium lactate** in my sample buffer interfere with protein quantification assays?

Yes, **sodium lactate** has the potential to interfere with common protein quantification assays. The extent of interference can depend on the concentration of **sodium lactate**, the specific assay being used (e.g., Bradford, BCA, Lowry), and the composition of the sample matrix. High concentrations of salts can alter the pH of the assay reagents or interact with the assay chemistry, leading to inaccurate protein concentration measurements.

Q2: How does **sodium lactate** interfere with different protein assays?

The mechanism of interference can vary between assays:

- **Bradford Assay:** This assay relies on the binding of Coomassie dye to proteins, primarily interacting with basic amino acid residues. High salt concentrations, including **sodium lactate**, can potentially disrupt this interaction, leading to either an underestimation or overestimation of the protein concentration. Additionally, significant changes in buffer pH due to **sodium lactate** can affect the dye's spectral properties.

- **Bicinchoninic Acid (BCA) Assay:** The BCA assay is based on the reduction of Cu^{2+} to Cu^+ by protein in an alkaline medium, followed by the chelation of Cu^+ by BCA. While generally more robust against many interfering substances than other assays, strong acids or bases and chelating agents can affect the accuracy. High concentrations of **sodium lactate** could potentially alter the pH of the working reagent, thereby affecting the reaction.
- **Lowry Assay:** The Lowry method also involves the reduction of copper ions by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-complexed proteins. This assay is highly sensitive to a wide range of interfering substances, including many salts. The UV/visible spectrum of **sodium lactate** shows some absorbance in the region of 700-800 nm, which could potentially interfere with the Lowry assay's absorbance reading at 750 nm. [\[1\]](#)
- **UV Absorbance at 280 nm (A₂₈₀):** This method is sensitive to any substance that absorbs UV light at 280 nm. While lactate in aqueous solutions does not have strong chromophores that absorb at wavelengths greater than 290 nm, other components in a **sodium lactate**-containing buffer might. [\[1\]](#) Therefore, it is crucial to use the exact same buffer (including the same concentration of **sodium lactate**) for the blank measurement.

Q3: What is the maximum acceptable concentration of **sodium lactate** in my protein sample for each assay?

Unfortunately, specific quantitative data on the maximum compatible concentrations of **sodium lactate** for common protein assays are not readily available in published literature or technical datasheets. It is highly recommended to perform a compatibility test with your specific sample buffer and protein standards.

Q4: How can I test for **sodium lactate** interference in my protein assay?

You can perform a "spike and recovery" experiment. Prepare a known concentration of a standard protein (like BSA) in your sample buffer containing **sodium lactate** and in a compatible buffer without **sodium lactate**. Measure the protein concentration in both samples. If the measured concentration in the presence of **sodium lactate** deviates significantly from the expected concentration, then interference is occurring.

Q5: Are there any protein quantification assays that are less susceptible to interference from **sodium lactate**?

Assays that are generally more resistant to high salt concentrations may be a better choice. However, compatibility should always be verified experimentally. Some commercially available detergent-compatible or reducing agent-compatible Bradford or BCA assay kits might offer better performance, but their compatibility with **sodium lactate** specifically is not guaranteed.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent protein concentration readings in samples containing **sodium lactate**.

Symptoms:

- Higher than expected background absorbance in blank samples.
- Non-linear standard curves.
- Poor reproducibility between replicate samples.

Probable Cause: **Sodium lactate** is interfering with the assay chemistry, either by altering the pH, interacting with the dye or copper ions, or affecting protein solubility.

Troubleshooting Steps:

- Dilute the Sample: If the protein concentration is high enough, diluting the sample with a compatible buffer can reduce the **sodium lactate** concentration to a non-interfering level.
- Buffer Exchange/Desalting: Remove the **sodium lactate** from the sample.
 - Dialysis: Dialyze the sample against a buffer compatible with the protein assay.
 - Desalting Columns: Use a desalting column to perform a rapid buffer exchange.
- Protein Precipitation: Precipitate the protein to separate it from the interfering **sodium lactate**. A common method is trichloroacetic acid (TCA) precipitation followed by washing the

protein pellet and resolubilizing it in a compatible buffer.

- Include a Control: Prepare your protein standards in the same buffer (including the same concentration of **sodium lactate**) as your samples. This can help to compensate for the interference, although it may not completely eliminate it.
- Switch Assay Method: If significant interference persists, consider using a different protein quantification method that is known to be more tolerant to high salt concentrations.

Data Presentation

While specific quantitative data for **sodium lactate** interference is not readily available, the following table summarizes the general compatibility of common protein assays with interfering substances. This can be used as a guide to anticipate potential issues with **sodium lactate**, which as a salt, may fall under the "Salts" category.

Assay	Principle	Compatible With	Incompatible With	Potential for Sodium Lactate Interference
Bradford	Coomassie dye binding to protein	Reducing agents	Detergents, High salt concentrations, Strong acids/bases	High: Can disrupt dye-protein interaction and alter pH.
BCA	Copper reduction by protein and chelation by BCA	Many detergents up to 5%	Reducing agents, Copper chelators, Strong acids/bases	Moderate: Primarily through pH alteration of the working reagent.
Lowry	Copper reduction by protein and Folin-Ciocalteu reagent reduction	-	Detergents, Reducing agents, Many salts, Chelating agents	High: High sensitivity to salts and potential for spectral overlap. [1]
UV Absorbance (A280)	Intrinsic absorbance of aromatic amino acids	Most buffers and salts (if used in the blank)	Substances that absorb at 280 nm	Low to Moderate: Depends on the UV absorbance of the buffer components. The buffer must be used as the blank.

Experimental Protocols

Protocol 1: Removal of Sodium Lactate using Trichloroacetic Acid (TCA) Precipitation

This protocol is designed to precipitate protein from a sample, allowing for the removal of interfering substances like **sodium lactate**.

Materials:

- Trichloroacetic acid (TCA), 100% (w/v) solution
- Acetone, ice-cold
- Buffer compatible with the chosen protein assay (e.g., PBS)
- Microcentrifuge
- Microcentrifuge tubes

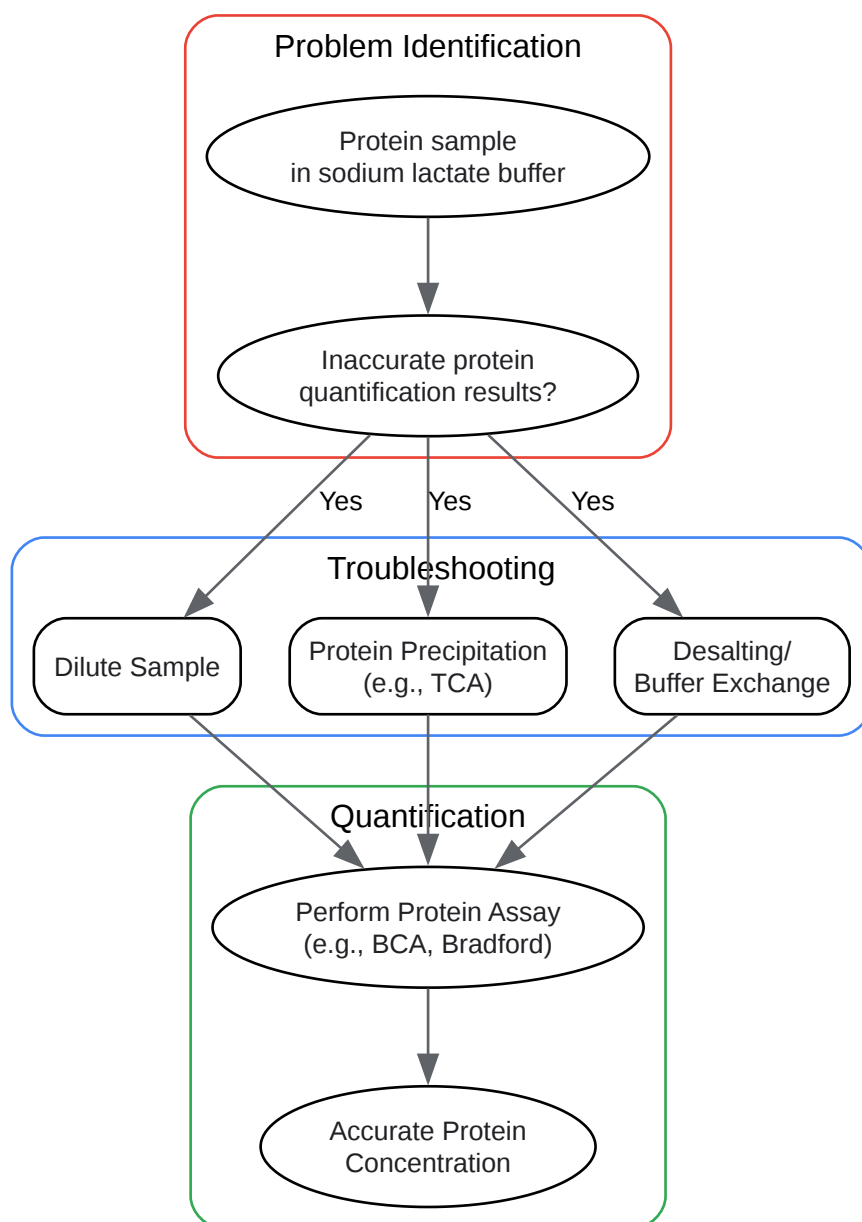
Procedure:

- **Sample Preparation:** Place your protein sample (e.g., 100 μ L) in a microcentrifuge tube.
- **TCA Addition:** Add an equal volume of 20% TCA (diluted from 100% stock) to the sample. For every 100 μ L of sample, add 100 μ L of 20% TCA.
- **Incubation:** Vortex the mixture and incubate on ice for 30 minutes to allow the protein to precipitate.
- **Centrifugation:** Centrifuge at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
- **Supernatant Removal:** Carefully aspirate and discard the supernatant, which contains the **sodium lactate** and other interfering substances.
- **Washing:** Add 500 μ L of ice-cold acetone to the pellet. This helps to wash away any remaining TCA.
- **Centrifugation:** Centrifuge at 14,000 x g for 5 minutes at 4°C.
- **Acetone Removal:** Carefully aspirate and discard the acetone.

- Drying: Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make resolubilization difficult.
- Resolubilization: Resuspend the protein pellet in a known volume of a buffer that is compatible with your protein assay.
- Quantification: Proceed with your chosen protein quantification assay.

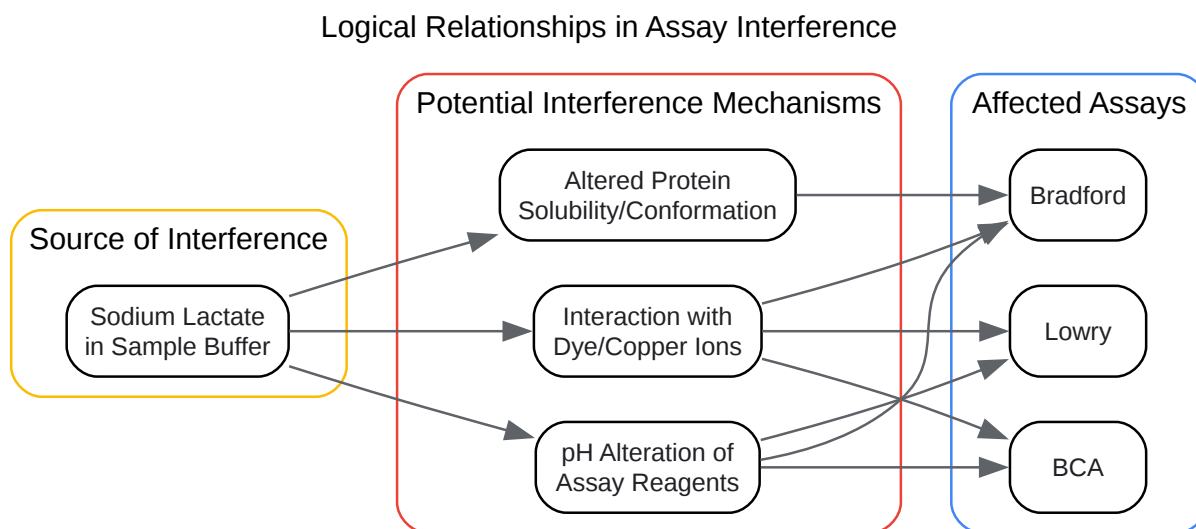
Visualizations

Experimental Workflow for Mitigating Sodium Lactate Interference



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Caption: Workflow for addressing **sodium lactate** interference in protein assays.



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Caption: Potential mechanisms of **sodium lactate** interference in protein assays.

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References

- 1. Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
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